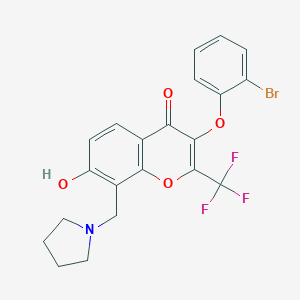
3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves the inhibition of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one. 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a protein that is involved in the regulation of gene expression. Inhibition of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one leads to the suppression of tumor growth and metastasis. The compound has also been shown to alter the expression of certain genes, which may have implications in epigenetic therapy.
Biochemical and physiological effects:
3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, which leads to the suppression of tumor growth and metastasis. The compound has also been shown to alter the expression of certain genes, which may have implications in epigenetic therapy. However, the compound has not been extensively studied for its potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields and purity. The compound has also been extensively studied for its potential applications in various fields of scientific research. However, the limitations of the compound include its potential side effects, which have not been extensively studied.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one. One of the major areas of research is the optimization of the synthesis method to achieve even higher yields and purity of the compound. The compound can also be further studied for its potential applications in epigenetic therapy and other fields of scientific research. The potential side effects of the compound can also be further studied to ensure its safety for use in humans.
Synthesemethoden
The synthesis of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves several steps. The starting material is 3-hydroxy-4-chromanone, which is then reacted with 2-bromoanisole and trifluoromethylpyrrolidine to yield the intermediate product. The intermediate product is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer therapy. The compound has been shown to inhibit the activity of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, a protein that is overexpressed in many types of cancer. Inhibition of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one leads to the suppression of tumor growth and metastasis. The compound has also been studied for its potential applications in epigenetic therapy, as it can alter the expression of certain genes.
Eigenschaften
Produktname |
3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one |
|---|---|
Molekularformel |
C21H17BrF3NO4 |
Molekulargewicht |
484.3 g/mol |
IUPAC-Name |
3-(2-bromophenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C21H17BrF3NO4/c22-14-5-1-2-6-16(14)29-19-17(28)12-7-8-15(27)13(11-26-9-3-4-10-26)18(12)30-20(19)21(23,24)25/h1-2,5-8,27H,3-4,9-11H2 |
InChI-Schlüssel |
LTMIYMAXHPKSLK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4Br)C(F)(F)F)O |
Kanonische SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4Br)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)

![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)
